N-oleoyl alanine

Description

Propriétés

IUPAC Name |

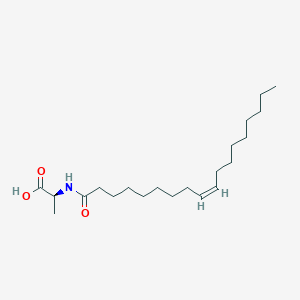

(2S)-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22-19(2)21(24)25/h10-11,19H,3-9,12-18H2,1-2H3,(H,22,23)(H,24,25)/b11-10-/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQZBIVWDKADIA-GDWUOILNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical and physical properties of N-oleoyl alanine

For Researchers, Scientists, and Drug Development Professionals

N-oleoyl alanine is an endogenous N-acyl amino acid that has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realms of neuromodulation and metabolic regulation. This technical guide provides a detailed overview of the chemical and physical properties of this compound, experimental protocols for its analysis, and insights into its biological mechanisms of action.

Chemical and Physical Properties

This compound is structurally characterized by an oleic acid molecule linked to the amino acid L-alanine via an amide bond.[1] This amphipathic structure, possessing both a hydrophobic fatty acid tail and a hydrophilic amino acid headgroup, dictates its physicochemical properties and biological activity.

Below is a summary of its key chemical and physical data:

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[(9Z)-octadec-9-enoyl]amino]propanoic acid | [1][2] |

| Synonyms | N-Oleoyl-L-Alanine, OlAla | [2][3] |

| CAS Number | 745733-78-2 | [3][4] |

| Molecular Formula | C₂₁H₃₉NO₃ | [1][2] |

| Molecular Weight | 353.54 g/mol | [4] |

| Monoisotopic Mass | 353.292994 Da | [1] |

| Appearance | White crystalline solid (predicted) | |

| Melting Point | Not experimentally determined. | |

| Boiling Point | Not experimentally determined. | |

| Solubility | Ethanol: 50 mg/mLDMSO: 30 mg/mLDMF: 10 mg/mLPBS (pH 7.2): 0.25 mg/mL | [3] |

| pKa | Not experimentally determined. Predicted to be acidic due to the carboxylic acid group. | |

| XlogP3 | 7.7 (Computed) | [1] |

| Stability | Store at -20°C for short-term (months) and -80°C for long-term (years) storage.[5] |

Spectral Data (Predicted)

Predicted ¹H NMR Chemical Shifts:

| Protons | Chemical Shift (ppm) | Multiplicity |

| Olefinic CH=CH | 5.3-5.4 | m |

| Alanine α-CH | 4.3-4.5 | m |

| CH₂ adjacent to C=O | 2.1-2.3 | t |

| Alanine β-CH₃ | 1.3-1.5 | d |

| Aliphatic (CH₂)n | 1.2-1.4 | m |

| Terminal CH₃ | 0.8-0.9 | t |

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Chemical Shift (ppm) |

| Carboxylic C=O | 175-178 |

| Amide C=O | 172-174 |

| Olefinic CH=CH | 128-132 |

| Alanine α-CH | 48-52 |

| Alanine β-CH₃ | 18-22 |

| Aliphatic (CH₂)n | 22-35 |

| Terminal CH₃ | 14 |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the coupling of oleic acid and L-alanine. This is typically achieved through an amide bond formation reaction.

Workflow for the Synthesis of this compound:

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Activation of Oleic Acid: Oleic acid is activated to facilitate the amide bond formation. A common method is the use of coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS) in an appropriate organic solvent like dichloromethane (DCM) or dimethylformamide (DMF). This reaction forms an active NHS ester of oleic acid.

-

Coupling with L-Alanine: The activated oleic acid is then reacted with the amino group of L-alanine (or its ester derivative, followed by hydrolysis). A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to neutralize the hydrochloride formed and to deprotonate the amino group of alanine, enhancing its nucleophilicity. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction: Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., dilute HCl) to remove unreacted base and basic byproducts, followed by a wash with a basic solution (e.g., saturated NaHCO₃) to remove unreacted oleic acid, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel. A gradient of solvents, such as hexane and ethyl acetate or dichloromethane and methanol, is used to elute the pure this compound.

Analysis of this compound by HPLC-MS/MS

A detailed and validated method for the quantification of this compound in biological matrices (e.g., brain and plasma) has been established using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[6]

Workflow for HPLC-MS/MS Analysis:

References

- 1. N-oleoyl-L-alaninate | C21H38NO3- | CID 168499359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C21H39NO3 | CID 44423663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. cdn.usbio.net [cdn.usbio.net]

- 5. Buy this compound [smolecule.com]

- 6. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and this compound in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-oleoyl alanine: Natural Sources, Endogenous Levels, and Biological Activity

A Comprehensive Overview for Researchers and Drug Development Professionals

N-oleoyl alanine (OlAla) is an endogenous N-acyl amino acid, a class of lipid signaling molecules that have garnered significant interest for their diverse physiological roles.[1] Structurally, it consists of an oleic acid molecule linked to an alanine amino acid via an amide bond.[2] This lipoamino acid has been identified in various animal and insect tissues, suggesting its involvement as a bioactive mediator in a range of physiological processes.[3][4] This technical guide provides a detailed summary of the current scientific knowledge regarding the natural sources, endogenous concentrations, biosynthesis, and signaling pathways of this compound.

Natural Sources and Endogenous Levels of this compound

This compound is a naturally occurring compound found within the animal kingdom. Its endogenous presence has been confirmed in mammalian tissues, including the brain, and in insects.[4][5] While its existence as an endogenous signaling molecule is established, comprehensive quantitative data across a wide range of species and tissues are still emerging.

Endogenous Levels in Biological Samples

The quantification of this compound in biological matrices is typically performed using sensitive analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[4] The available data on its endogenous concentrations are summarized in the table below.

| Biological Matrix | Species | Concentration | Notes |

| Whole Brain | Mouse (ICR) | 1.6 ± 1.4 pmol/g | Baseline endogenous level.[4] |

| Plasma | Mouse (ICR) | Below Limit of Quantitation | Baseline endogenous level.[4] |

| Prefrontal Cortex | Mouse | Significantly elevated | Observed after chronic intermittent alcohol consumption.[6][7][8] |

| Nucleus Accumbens | Mouse | Significantly elevated | Observed after chronic intermittent alcohol consumption.[6][7][8] |

| Ventral Tegmental Area | Mouse | Significantly elevated | Observed after chronic intermittent alcohol consumption.[6][7][8] |

| Brain (various regions) | Mouse (FAAH KO) | Increased levels | Observed in fatty acid amide hydrolase knockout mice.[1] |

This table summarizes the currently available quantitative and qualitative data on the endogenous levels of this compound.

To date, there is limited information on the presence of this compound in specific food sources such as plants, meat, or fish. Its primary known natural source is as an endogenous molecule in animals.

Experimental Protocols

The accurate quantification of this compound from biological samples is crucial for understanding its physiological and pathological roles. Below is a detailed methodology for the extraction and analysis of this compound from brain and plasma, adapted from a validated HPLC-MS/MS method.[4]

Protocol: Quantification of this compound in Brain and Plasma by HPLC-MS/MS

1. Sample Preparation and Extraction:

-

Brain Tissue:

-

Homogenize whole brain tissue in a suitable buffer.

-

To the homogenate, add 300 μL of 0.73% w/v sodium chloride and an internal standard (e.g., 50 pmol of arachidonoyl glycine-d8, AraGly-d8).

-

Perform a liquid-liquid extraction using a 2:1 chloroform:methanol solvent system containing a protease inhibitor (e.g., 2 mM PMSF).

-

Add 50 μL of 1 N HCl and 150 μL of deionized water.

-

Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.

-

Collect the organic (lower) phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for HPLC-MS/MS analysis.

-

-

Plasma:

-

To a 25 μL aliquot of plasma, add 1,400 μL of 2:1 chloroform:methanol with 2 mM PMSF, 50 μL of 1 N HCl, 150 μL of deionized water, 300 μL of 0.73% sodium chloride, and the internal standard (e.g., 50 pmol of AraGly-d8).

-

Vortex the mixture and centrifuge.

-

Collect the organic phase, evaporate the solvent, and reconstitute the sample for analysis.

-

2. HPLC-MS/MS Analysis:

-

Chromatography:

-

Column: A C18 reverse-phase column (e.g., Zorbax XDB C18, 4.6 × 75 mm, 3.5 μm).[9]

-

Mobile Phase A: 1 g/L ammonium acetate with 0.1% formic acid in water.[9]

-

Mobile Phase B: Acetonitrile.[9]

-

Gradient: A gradient elution starting from 50% B, ramping to 100% B over 10 minutes, holding at 100% B, and then re-equilibrating at 50% B.[9]

-

Injection Volume: 4 μL.[9]

-

-

Mass Spectrometry:

-

Ionization Mode: Negative ion electrospray ionization (ESI-).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.

-

3. Quantification:

-

Prepare an eight-point calibration curve using synthetic this compound standards (e.g., ranging from 0.1 to 50 pmol).

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Biosynthesis and Signaling Pathways of this compound

The biological activities of this compound are intrinsically linked to its synthesis and its interactions with various cellular targets.

Biosynthesis of this compound

The biosynthesis of N-acyl amino acids, including this compound, is thought to occur through the direct condensation of a fatty acid with an amino acid.[1][9] One proposed enzymatic pathway involves the activation of oleic acid to oleoyl-CoA, which then reacts with alanine.[9] This reaction may be catalyzed by enzymes such as cytochrome c or specific N-acyltransferases.[1]

Signaling Pathways of this compound

This compound exerts its biological effects by modulating several signaling pathways. It is known to activate the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2] Additionally, it can indirectly influence the endocannabinoid system by inhibiting the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide (AEA).[10] By inhibiting FAAH, this compound can lead to an increase in AEA levels, which in turn can activate cannabinoid receptor 1 (CB1).[10] There is also evidence to suggest that this compound may interact with other G protein-coupled receptors (GPCRs) and transient receptor potential (TRP) channels.[2]

Conclusion

This compound is an emerging lipid signaling molecule with significant therapeutic potential, particularly in the realms of addiction and metabolic disorders. Its endogenous nature and ability to modulate key signaling pathways, such as PPARα and the endocannabinoid system, make it an attractive target for drug development. Further research is warranted to fully elucidate its physiological functions, expand upon its tissue and dietary distribution, and explore its full therapeutic utility. The methods and data presented in this guide provide a solid foundation for researchers and scientists to advance our understanding of this important bioactive lipid.

References

- 1. mdpi.com [mdpi.com]

- 2. Buy this compound [smolecule.com]

- 3. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and this compound in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. N-oleoyl glycine and this compound attenuate alcohol self-administration and preference in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 10. Frontiers | N-Oleoylglycine and N-Oleoylalanine Do Not Modify Tolerance to Nociception, Hyperthermia, and Suppression of Activity Produced by Morphine [frontiersin.org]

N-Oleoyl Alanine's Mechanism of Action on PPARα: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-oleoyl alanine, an endogenous N-acyl amino acid, is emerging as a significant modulator of lipid metabolism and energy homeostasis through its interaction with the peroxisome proliferator-activated receptor alpha (PPARα). This technical guide provides an in-depth exploration of the mechanism of action of this compound on PPARα. It consolidates available data on its binding affinity, activation of the receptor, and subsequent downstream effects on target gene expression. Detailed experimental protocols for key assays are provided to facilitate further research in this area. Signaling pathways and experimental workflows are visually represented to offer a clear and comprehensive understanding of the molecular interactions and research methodologies.

Introduction

Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily.[1] It is a key regulator of lipid and glucose metabolism, primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[2] Natural and synthetic ligands, including fatty acids and their derivatives, activate PPARα.[3] this compound, a conjugate of oleic acid and the amino acid alanine, has been identified as one such endogenous ligand, though the precise quantitative details of its interaction with and activation of PPARα are still under active investigation. This guide aims to synthesize the current understanding of this compound's mechanism of action on PPARα and provide a practical framework for researchers in the field.

This compound and PPARα Interaction: Binding and Activation

The binding of a ligand to the ligand-binding domain (LBD) of PPARα induces a conformational change in the receptor. This leads to the dissociation of corepressors and recruitment of coactivators, initiating the transcription of target genes.

Binding Affinity

Table 1: Estimated Binding Affinity of this compound to PPARα

| Ligand | Receptor | Estimated Ki (nM) |

| This compound | PPARα | 17 - 29 (inferred) |

Note: This value is an estimation based on the binding affinities of other long-chain fatty acids to PPARα and requires direct experimental validation for this compound.

Receptor Activation

Upon binding, this compound is expected to act as an agonist, activating PPARα-mediated transcription. While specific dose-response curves and EC50 values for this compound are not yet published, studies on other amino acid-related compounds offer insights into the potential magnitude of activation. For example, the amino acid tryptophan has been demonstrated to increase PPARα transactivation by more than seven-fold at a concentration of 10 mM in a reporter gene assay.[4]

Table 2: Illustrative PPARα Activation by an Amino Acid

| Compound | Concentration (mM) | Fold Activation of PPARα |

| Tryptophan | 10 | > 7 |

Note: This data is for tryptophan and serves as an example of amino acid-induced PPARα activation. The specific activation profile of this compound needs to be experimentally determined.

Downstream Signaling and Target Gene Expression

Activated PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their expression.

Caption: this compound activates the PPARα signaling pathway.

The activation of PPARα by this compound is expected to upregulate the expression of genes involved in fatty acid transport, binding, and catabolism. Key target genes include:

-

Acyl-CoA Oxidase 1 (ACOX1): The first and rate-limiting enzyme of the peroxisomal β-oxidation pathway.

-

Carnitine Palmitoyltransferase 1 (CPT1): Facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.

-

Enoyl-CoA Hydratase and 3-Hydroxyacyl CoA Dehydrogenase (EHHADH): A bifunctional enzyme involved in peroxisomal β-oxidation.

While specific fold-change data for this compound is pending, studies have shown that various amino acids can significantly increase the mRNA expression of CPT1.[4]

Table 3: Anticipated Regulation of PPARα Target Genes by this compound

| Gene | Function | Expected Regulation |

| ACOX1 | Peroxisomal β-oxidation | Upregulation |

| CPT1 | Mitochondrial fatty acid transport | Upregulation |

| EHHADH | Peroxisomal β-oxidation | Upregulation |

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the interaction between this compound and PPARα.

Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the binding of this compound to the PPARα LBD by competing with a fluorescently labeled ligand.

Materials:

-

GST-tagged human PPARα-LBD

-

LanthaScreen™ Tb-anti-GST antibody

-

Fluormone™ Pan-PPAR Green tracer

-

This compound

-

Assay buffer (e.g., TR-FRET dilution buffer)

-

384-well microplate

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the assay buffer, the fluorescent tracer, and the terbium-labeled antibody.

-

Add the serially diluted this compound or a known PPARα agonist (positive control) to the wells.

-

Add the GST-PPARα-LBD to all wells.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

Measure the TR-FRET signal using a microplate reader capable of time-resolved fluorescence (excitation at 340 nm, emission at 495 nm and 520 nm).

-

Calculate the emission ratio (520 nm / 495 nm) and plot it against the logarithm of the this compound concentration to determine the IC50, from which the Ki can be calculated.

Caption: Workflow for a TR-FRET based ligand binding assay.

Reporter Gene Assay

This cell-based assay quantifies the ability of this compound to activate PPARα-mediated gene transcription.

Materials:

-

Hepatocellular carcinoma cell line (e.g., HepG2)

-

Expression vector for human PPARα

-

Reporter vector containing a PPRE upstream of a luciferase gene (e.g., pGL3-PPRE)

-

Transfection reagent

-

This compound

-

Cell culture medium and supplements

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed HepG2 cells in a 96-well plate.

-

Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a known PPARα agonist.

-

Incubate the cells for another 24-48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or to total protein concentration.

-

Plot the fold activation against the logarithm of the this compound concentration to determine the EC50.

Caption: Workflow for a PPARα reporter gene assay.

Quantitative Real-Time PCR (qPCR)

This technique is used to measure the change in the mRNA expression of PPARα target genes in response to this compound treatment.

Materials:

-

Hepatocytes or a relevant cell line

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for target genes (e.g., ACOX1, CPT1, EHHADH) and a housekeeping gene (e.g., GAPDH)

-

qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Treat cells with this compound for a specified time (e.g., 24 hours).

-

Extract total RNA from the cells.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using specific primers for the target genes and the housekeeping gene.

-

Analyze the qPCR data using the ΔΔCt method to calculate the fold change in gene expression relative to an untreated control.

Conclusion

This compound represents a promising endogenous modulator of PPARα activity. While direct quantitative data on its interaction with the receptor is still emerging, existing evidence strongly suggests it functions as a high-affinity agonist, leading to the transcriptional regulation of genes critical for lipid metabolism. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the precise mechanism of action and physiological significance of this compound. Future studies focusing on obtaining specific binding affinities, activation potencies, and quantitative gene expression profiles will be crucial for advancing our understanding and potentially harnessing the therapeutic potential of this bioactive lipid.

References

- 1. A single amino acid change humanizes long-chain fatty acid binding and activation of mouse peroxisome proliferator-activated receptor α - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peroxisome proliferator-activated receptor alpha target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peroxisome proliferator-activated receptor alpha interacts with high affinity and is conformationally responsive to endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

N-Oleoyl Alanine: A Technical Guide to its Function as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-oleoyl alanine (OlAla) is an endogenous N-acyl amino acid, a class of lipid signaling molecules that have garnered significant interest for their diverse biological activities. Structurally similar to the endocannabinoid anandamide, this compound has emerged as a subject of investigation for its role as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of anandamide and other bioactive fatty acid amides, thereby terminating their signaling. Inhibition of FAAH represents a promising therapeutic strategy for potentiating endogenous cannabinoid signaling to address various pathological conditions, including pain, inflammation, and neurological disorders. This technical guide provides a comprehensive overview of this compound's function as a FAAH inhibitor, detailing its mechanism of action, inhibitory profile, and the experimental protocols used for its characterization.

Mechanism of Action and Signaling Pathway

This compound exerts its effects within the endocannabinoid system by impeding the catalytic activity of FAAH. FAAH is a serine hydrolase that breaks down fatty acid amides, most notably the endocannabinoid anandamide (AEA), into arachidonic acid and ethanolamine, rendering it inactive. By inhibiting FAAH, this compound leads to an accumulation of anandamide and other N-acylethanolamines (NAEs) in the synaptic cleft and surrounding tissues.

This elevation of endogenous cannabinoid levels enhances the activation of cannabinoid receptors, primarily CB1 and CB2. The CB1 receptor is highly expressed in the central nervous system and mediates the psychoactive and analgesic effects of cannabinoids. The CB2 receptor is predominantly found in peripheral tissues and immune cells and is primarily involved in modulating inflammatory responses. The potentiation of anandamide signaling through FAAH inhibition offers a more nuanced and potentially safer therapeutic approach compared to the direct administration of exogenous cannabinoid agonists, as it relies on the endogenous, on-demand synthesis of endocannabinoids.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against FAAH is a critical parameter for its characterization. While it is considered a weaker inhibitor compared to synthetic compounds specifically designed for high potency, it demonstrates measurable activity.

| Compound | Target | Parameter | Value | Assay Condition | Reference |

| This compound | FAAH | % Inhibition | ~40% | at 10 µM | [1] |

Further research is required to determine the precise IC50 and Ki values for this compound against FAAH.

Experimental Protocols

The following sections detail the methodologies for key experiments related to the investigation of this compound as a FAAH inhibitor.

Synthesis of this compound

This compound can be synthesized through the coupling of oleic acid with L-alanine methyl ester hydrochloride, followed by hydrolysis.

Materials:

-

Oleoyl chloride

-

L-alanine methyl ester hydrochloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve L-alanine methyl ester hydrochloride and triethylamine in dichloromethane.

-

Add oleoyl chloride dropwise to the solution at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting N-oleoyl-L-alanine methyl ester by silica gel column chromatography.

-

Dissolve the purified ester in a mixture of methanol and aqueous sodium hydroxide.

-

Stir the solution at room temperature until hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

In Vitro FAAH Inhibition Assay (Fluorescence-Based)

This assay determines the inhibitory activity of this compound on FAAH by measuring the hydrolysis of a fluorogenic substrate.

Materials:

-

Recombinant human or rat FAAH

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

N-arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) or a similar fluorogenic FAAH substrate

-

This compound (test inhibitor)

-

A known FAAH inhibitor (positive control, e.g., URB597)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound and the positive control inhibitor in the FAAH assay buffer.

-

In a 96-well plate, add the FAAH enzyme solution to each well.

-

Add the diluted inhibitors or vehicle control to the respective wells.

-

Incubate the plate at 37°C for a specified pre-incubation time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.

-

Immediately begin kinetic measurement of fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 340-360 nm, Em: 450-465 nm for AMC).

-

Record fluorescence readings at regular intervals for a set period (e.g., 30 minutes).

-

Calculate the rate of reaction (increase in fluorescence over time) for each concentration of the inhibitor.

-

Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

Selectivity Profile

The therapeutic utility of a FAAH inhibitor is significantly enhanced by its selectivity for FAAH over other related enzymes, such as monoacylglycerol lipase (MAGL), which degrades the endocannabinoid 2-arachidonoylglycerol (2-AG), and cannabinoid receptors (CB1 and CB2) to avoid off-target effects.

Currently, there is limited publicly available quantitative data on the selectivity of this compound. Further studies are necessary to determine its inhibitory activity against other serine hydrolases and its binding affinity for cannabinoid and other relevant receptors.

Conclusion and Future Directions

This compound represents an endogenous lipid modulator with the ability to inhibit FAAH, thereby potentiating endocannabinoid signaling. While its inhibitory potency appears to be modest, its natural origin and potential for further structural modification make it an interesting lead compound for the development of novel therapeutics.

Future research should focus on:

-

Quantitative Pharmacokinetics and Pharmacodynamics: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its in vivo efficacy.

-

Detailed Selectivity Profiling: Comprehensive screening against a panel of serine hydrolases and receptors to fully characterize its off-target activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify modifications that enhance potency and selectivity for FAAH.

-

Translational Studies: Investigating the therapeutic potential of this compound and its optimized derivatives in preclinical models of pain, inflammation, and neurological disorders.

A deeper understanding of the pharmacological properties of this compound will be instrumental in harnessing its therapeutic potential and advancing the development of next-generation endocannabinoid-based medicines.

References

Unraveling the Role of N-Oleoyl Alanine in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-oleoyl alanine (OlAla) is an endogenous N-acyl amino acid demonstrating significant potential as a modulator of central nervous system (CNS) functions. Primarily investigated for its role in mitigating the rewarding and withdrawal effects of substances of abuse, including nicotine, opioids, and alcohol, OlAla engages with key signaling pathways to exert its effects. This technical guide provides an in-depth overview of the biological functions of this compound within the CNS, presenting available quantitative data, detailed experimental protocols for its study, and visualizations of its proposed signaling mechanisms. The evidence suggests that OlAla's therapeutic potential may stem from its interactions with the endocannabinoid system and peroxisome proliferator-activated receptor-alpha (PPARα), positioning it as a molecule of interest for the development of novel neurological and psychiatric therapeutics.

Quantitative Data on this compound's Biological Effects

The following tables summarize the available quantitative data regarding the in vivo efficacy of this compound in various models of substance abuse and withdrawal.

Table 1: In Vivo Efficacy of this compound in Nicotine Reward and Withdrawal Models

| Experimental Model | Species | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect |

| Nicotine-Induced Conditioned Place Preference (CPP) | Mouse | Intraperitoneal (i.p.) | 30 | Attenuated nicotine-induced CPP, suggesting a reduction in nicotine reward.[1] |

| Spontaneous Nicotine Withdrawal | Mouse | Intraperitoneal (i.p.) | 60 | Reduced somatic and affective signs of nicotine withdrawal.[1] |

Table 2: In Vivo Efficacy of this compound in Opioid Withdrawal Models

| Experimental Model | Species | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect |

| Naloxone-Precipitated Morphine Withdrawal (Affective) | Rat | Intraperitoneal (i.p.) | 1 - 5 | Interfered with the aversive effects of morphine withdrawal for a longer duration compared to N-oleoyl glycine. |

| Chronic Opioid Exposure (Somatic Withdrawal) | Rat | Oral Gavage | 5 - 80 | Attenuated somatic withdrawal symptoms following chronic heroin exposure.[2] |

Table 3: In Vivo Efficacy of this compound in Alcohol Consumption Models

| Experimental Model | Species | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect |

| Intermittent Alcohol Consumption | Mouse | Intraperitoneal (i.p.) | 60 | Significantly reduced alcohol intake and preference.[3][4][5][6] |

Table 4: In Vitro Activity of this compound

| Target | Assay Type | Species | Value (IC50/EC50/Ki) | Notes |

| Fatty Acid Amide Hydrolase (FAAH) | Inhibition Assay | Rat | ~40% inhibition at 10 µM | This compound weakly inhibits FAAH.[7] This is in contrast to more potent FAAH inhibitors which have IC50 values in the nanomolar range. |

| Peroxisome Proliferator-Activated Receptor α (PPARα) | Luciferase Reporter Assay | Human | 50 µM (activation) | Activates PPARα at a concentration of 50 µM, similar to its structural analog N-oleoyl glycine.[1] However, its effects on nicotine reward appear to be independent of this mechanism. |

| Cannabinoid Receptor 1 (CB1) | Radioligand Binding Assay | - | Data Not Available | The interference of this compound with morphine withdrawal is prevented by a CB1 receptor antagonist, suggesting a functional interaction. However, direct binding affinity data (Ki) for this compound at the CB1 receptor is not currently available in the public literature. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's functions in the CNS.

In Vivo Experiment: Nicotine-Induced Conditioned Place Preference (CPP)

Objective: To assess the rewarding properties of a substance by pairing its administration with a specific environment.

Materials:

-

Three-chamber CPP apparatus (two conditioning chambers with distinct visual and tactile cues, separated by a neutral central chamber).

-

This compound (synthesized or commercially procured).

-

Nicotine hydrogen tartrate.

-

Saline solution (0.9% NaCl).

-

Vehicle solution for OlAla (e.g., 1:1:18 mixture of ethanol, Tween 80, and saline).

-

Animal subjects (e.g., male ICR mice).

Procedure:

-

Habituation (Day 1): Place mice in the central chamber and allow free exploration of all three chambers for 15-20 minutes to establish baseline preference.

-

Conditioning (Days 2-4):

-

Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle 15 minutes prior to nicotine or saline administration.

-

Administer nicotine (e.g., 0.5 mg/kg, s.c.) and immediately confine the mouse to one of the conditioning chambers for 30 minutes.

-

On alternate conditioning sessions, administer saline and confine the mouse to the opposite conditioning chamber for 30 minutes. The order of nicotine and saline conditioning should be counterbalanced across animals.

-

-

Test (Day 5): Place the mouse in the central chamber and allow free access to all three chambers for 15-20 minutes in a drug-free state.

-

Data Analysis: Record the time spent in each chamber during the test phase. A significant increase in time spent in the nicotine-paired chamber compared to the saline-paired chamber indicates a conditioned place preference. The effect of this compound is determined by its ability to reduce this preference.

In Vitro Experiment: PPARα Activation Luciferase Reporter Assay

Objective: To quantify the ability of this compound to activate the PPARα receptor.

Materials:

-

Hepatoma cell line (e.g., HepG2) stably co-transfected with a PPARα expression vector and a luciferase reporter vector containing a PPAR response element (PPRE).

-

This compound.

-

Known PPARα agonist (e.g., GW7647) as a positive control.

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound, the positive control, or vehicle for 24 hours.

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luminometry: Add the luciferase assay reagent to the cell lysate and measure the luminescent signal using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter like Renilla luciferase). Plot the dose-response curve to determine the EC50 value.

In Vitro Experiment: CB1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the CB1 receptor.

Materials:

-

Cell membranes prepared from cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radiolabeled CB1 receptor antagonist (e.g., [3H]SR141716A).

-

This compound.

-

Known CB1 receptor ligand (e.g., CP55,940) for competition.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound or the unlabeled competitor.

-

Filtration: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the Ki value.

In Vitro Experiment: FAAH Inhibition Assay

Objective: To measure the inhibitory effect of this compound on FAAH activity.

Materials:

-

Rat brain homogenate or recombinant FAAH enzyme.

-

Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA).

-

This compound.

-

Known FAAH inhibitor (e.g., URB597) as a positive control.

-

Assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).

-

Fluorometer.

Procedure:

-

Pre-incubation: Pre-incubate the enzyme preparation with varying concentrations of this compound or the positive control.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Fluorescence Measurement: Measure the increase in fluorescence over time as the substrate is hydrolyzed to produce the fluorescent product (7-amino-4-methylcoumarin).

-

Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathways of this compound in the CNS

The biological effects of this compound in the central nervous system are believed to be mediated primarily through its interaction with the endocannabinoid system and PPARα.

Endocannabinoid System Modulation

This compound's structural similarity to endocannabinoids suggests its interaction with this system. Its effects on morphine withdrawal are blocked by a CB1 receptor antagonist, indicating a functional link. Additionally, OlAla weakly inhibits FAAH, the primary degradative enzyme for the endocannabinoid anandamide. This inhibition, although modest, could lead to localized increases in anandamide levels, thereby potentiating cannabinoid signaling.

Activation of the G-protein coupled CB1 receptor can lead to several downstream effects, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the inhibition of voltage-gated calcium channels, leading to a decrease in neurotransmitter release. Furthermore, CB1 receptor activation can trigger the PI3K/Akt/mTORC1 pathway, which is known to promote neuronal survival and synaptic plasticity, partly through the increased expression of brain-derived neurotrophic factor (BDNF).

PPARα Activation

This compound has been shown to activate PPARα, a nuclear receptor that acts as a transcription factor. While its role in nicotine reward appears to be independent of PPARα, this pathway is implicated in its effects on opioid withdrawal. Upon activation by a ligand like OlAla, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, regulating their transcription.

Downstream effects of PPARα activation in the CNS are largely neuroprotective. This includes the inhibition of pro-inflammatory signaling pathways, such as NF-κB, leading to a reduction in neuroinflammation. PPARα activation also promotes mitochondrial biogenesis and function through the upregulation of PGC-1α, and enhances the expression of antioxidant enzymes, thereby protecting neurons from oxidative stress.

Conclusion and Future Directions

This compound is an intriguing endogenous lipid with multifaceted roles in the central nervous system. Its ability to modulate the rewarding and withdrawal effects of multiple substances of abuse highlights its potential as a lead compound for the development of novel pharmacotherapies for addiction. The engagement of both the endocannabinoid system and PPARα signaling pathways suggests a complex mechanism of action that warrants further investigation.

Future research should focus on several key areas. Firstly, obtaining precise quantitative data on the binding affinities and activation potencies of this compound at its putative molecular targets is crucial for a comprehensive understanding of its pharmacology. Secondly, elucidating the specific downstream signaling cascades and their interplay in different neuronal populations will provide a more nuanced picture of its effects on a cellular level. Finally, further preclinical studies in a wider range of neurological and psychiatric disorder models are needed to fully explore the therapeutic potential of this promising endogenous signaling molecule.

References

- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid amide hydrolase inhibitors--progress and potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Initial Characterization of N-Oleoyl Alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-oleoyl alanine (OlAla) is an endogenous N-acyl amino acid, a class of lipid signaling molecules gaining significant attention for their therapeutic potential. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial biological characterization of this compound. It details its physicochemical properties, outlines experimental protocols for its synthesis and analysis, and summarizes its known biological activities and mechanisms of action. Particular focus is given to its role in modulating the endocannabinoid system and its effects on addiction-related behaviors. This document is intended to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic development of this compound.

Introduction

N-acyl amino acids (NAAAs) are a diverse class of signaling lipids formed by the conjugation of a fatty acid to an amino acid via an amide bond.[1] These molecules are increasingly recognized for their roles in a variety of physiological processes. This compound, a conjugate of oleic acid and the amino acid alanine, has been identified as a naturally occurring N-acyl amide in insect and animal tissues.[2] Its structural similarity to other bioactive lipids, such as the endocannabinoid anandamide and the satiety factor oleoylethanolamide (OEA), has prompted investigations into its physiological functions and therapeutic potential.

Initial research has highlighted the potential of this compound in the fields of neurobiology and metabolic regulation.[2] Studies have particularly focused on its ability to modulate withdrawal symptoms associated with opioid and nicotine dependence, suggesting its potential as a novel therapeutic agent for addiction.[3][4] This guide will provide a detailed account of the foundational scientific knowledge surrounding this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and formulation for biological studies.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₃₉NO₃ | [5] |

| Molecular Weight | 353.5 g/mol | [5] |

| IUPAC Name | (2S)-2-[[(9Z)-octadec-9-enoyl]amino]propanoic acid | [5] |

| CAS Number | 745733-78-2 | [5] |

| Appearance | Solution in ethanol | [6] |

| Solubility | DMF: 10 mg/ml, DMSO: 30 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 0.25 mg/ml | [6] |

| Storage Temperature | -20°C | [6] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the coupling of oleic acid and L-alanine. A common method involves the use of a carbodiimide coupling agent.

Experimental Protocol: Synthesis of this compound via Carbodiimide Coupling

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

Oleic acid

-

L-alanine methyl ester hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Activation of Oleic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oleic acid (1 equivalent) in anhydrous DCM. Add HOBt (1.1 equivalents) and EDC-HCl (1.1 equivalents). Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.

-

Coupling Reaction: To the activated oleic acid solution, add L-alanine methyl ester hydrochloride (1 equivalent) and DIPEA (2.2 equivalents). Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-oleoyl-L-alanine methyl ester.

-

Purification of the Methyl Ester: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Hydrolysis of the Methyl Ester: Dissolve the purified N-oleoyl-L-alanine methyl ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (1.5 equivalents) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

-

Final Work-up and Purification: Acidify the reaction mixture with 1N HCl and extract with EtOAc. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield this compound. Further purification can be achieved by recrystallization or preparative HPLC.

Characterization

The identity and purity of synthesized this compound are confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a key technique for both the purification and quantitative analysis of this compound in biological samples.[7] A reversed-phase C18 column is typically used with a gradient of acetonitrile and water containing an appropriate modifier like formic acid or ammonium acetate.[7] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the amide and carboxylic acid moieties.

Biological Activities and Mechanism of Action

This compound has demonstrated a range of biological activities, primarily in the central nervous system and in metabolic regulation.

Effects on Opioid and Nicotine Withdrawal

Several studies have shown that this compound can attenuate the behavioral signs of withdrawal from opioids and nicotine.

-

Opioid Withdrawal: In rodent models, administration of this compound has been shown to reduce both the somatic and affective signs of naloxone-precipitated morphine withdrawal.[4]

-

Nicotine Withdrawal: this compound has also been found to prevent nicotine-induced conditioned place preference (CPP) and reduce spontaneous nicotine withdrawal signs in mice.[3]

Mechanism of Action

The biological effects of this compound are believed to be mediated through its interaction with several molecular targets.

-

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): this compound is an agonist of PPARα, a nuclear receptor that plays a key role in the regulation of lipid metabolism and inflammation.[8] Activation of PPARα is thought to contribute to the effects of this compound on addiction-related behaviors.

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition: this compound has been reported to be a weak inhibitor of FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide. While the inhibition is not potent, it may contribute to an overall increase in the levels of endocannabinoids and other bioactive N-acyl amides.

Signaling Pathways

The downstream signaling pathways activated by this compound are currently under investigation. The activation of PPARα leads to the regulation of target gene expression, although the specific genes modulated by this compound are yet to be fully elucidated. There is currently no direct evidence to suggest that this compound significantly impacts the cAMP signaling pathway.

Caption: Simplified PPARα signaling pathway activated by this compound.

Key Experimental Protocols in Biological Characterization

The following protocols are fundamental to the investigation of the biological effects of this compound.

Conditioned Place Preference (CPP) Assay

The CPP assay is a standard behavioral model used to assess the rewarding or aversive properties of drugs and to study the effects of compounds like this compound on drug-seeking behavior.[3][4]

Apparatus:

-

A three-chambered apparatus with two larger conditioning chambers distinguished by visual and tactile cues (e.g., different wall colors and floor textures) and a smaller, neutral central chamber.

Procedure:

-

Pre-Conditioning (Habituation): On day 1, allow the animal to freely explore all three chambers for a set period (e.g., 15-20 minutes) to determine any baseline preference for a particular chamber.

-

Conditioning: Over several days (e.g., 4-8 days), administer the drug of interest (e.g., nicotine or morphine) and confine the animal to one of the conditioning chambers. On alternate sessions, administer a vehicle control and confine the animal to the other conditioning chamber. To test the effect of this compound, it is administered prior to the drug or vehicle.

-

Post-Conditioning (Test): On the test day, place the animal in the central chamber with free access to all chambers in a drug-free state. Record the time spent in each chamber. An increase in time spent in the drug-paired chamber indicates a conditioned place preference.

Caption: General workflow for a Conditioned Place Preference (CPP) experiment.

FAAH Inhibition Assay

This assay is used to determine the inhibitory potential of this compound on FAAH activity. A common method is a fluorometric assay using a commercially available kit.[1][2]

Materials:

-

Recombinant FAAH enzyme

-

FAAH assay buffer

-

Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

-

This compound (test inhibitor)

-

Known FAAH inhibitor (positive control, e.g., URB597)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer.

-

Reaction Setup: In the wells of the microplate, add the assay buffer, the test inhibitor or vehicle, and the FAAH enzyme solution.

-

Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

-

Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~465 nm emission).

-

Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) can then be determined by plotting the reaction rates against the inhibitor concentrations.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of this compound and related compounds for context.

| Parameter | Target | Species | Value | Reference(s) |

| IC₅₀ (FAAH Inhibition) | FAAH | Rat | ~40% inhibition at 10 µM | [9] |

| PPARα Binding (Kd) | PPARα | Mouse | 1-14 nM (for unsaturated fatty acids) | [10] |

| PPARα Activation (EC₅₀) | PPARα | Human | Not yet determined for OlAla |

Note: Specific IC₅₀ and EC₅₀/Kd values for this compound are not yet firmly established in the literature and require further investigation. The provided data for PPARα binding is for general unsaturated fatty acids, which are structurally similar to the oleoyl moiety of this compound.

Conclusion and Future Directions

This compound is an emerging bioactive lipid with demonstrated potential in preclinical models of addiction. Its mechanism of action, involving the activation of PPARα and weak inhibition of FAAH, suggests a complex interplay with the endocannabinoid system and lipid metabolism. The initial characterization detailed in this guide provides a solid foundation for further research.

Future studies should focus on:

-

Elucidating the precise quantitative parameters of this compound's interaction with its molecular targets (IC₅₀ for FAAH, and EC₅₀ and Kd for PPARα).

-

Identifying the specific downstream target genes of PPARα that are regulated by this compound.

-

Exploring the full spectrum of its biological activities beyond addiction, including its potential roles in metabolic disorders and inflammation.

-

Investigating its pharmacokinetic and pharmacodynamic properties to assess its potential as a therapeutic agent.

The continued exploration of this compound and other N-acyl amino acids holds significant promise for the development of novel therapeutics for a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. file.glpbio.com [file.glpbio.com]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and this compound in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PPAR-α as a Key Nutritional and Environmental Sensor for Metabolic Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Peroxisome proliferator-activated receptor alpha interacts with high affinity and is conformationally responsive to endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of N-oleoyl Alanine in Biological Matrices using HPLC-MS/MS

Abstract

N-oleoyl alanine is an endogenous N-acyl amino acid that is gaining interest as a bioactive lipid-signaling molecule with potential therapeutic applications in various disease states, including addiction and metabolic disorders.[1][2][3] This application note presents a robust and sensitive HPLC-MS/MS method for the quantitative analysis of this compound in biological matrices such as brain tissue and plasma. The described protocol details a liquid-liquid extraction and protein precipitation procedure for sample preparation, followed by chromatographic separation and mass spectrometric detection. This method has demonstrated high recovery and reliability, making it suitable for pharmacokinetic studies and for investigating the role of this compound in various physiological and pathological processes.[1][2][3]

Introduction

N-acyl amino acids, including this compound, constitute a class of signaling lipids involved in diverse biological functions such as inflammation, nociception, and energy metabolism.[1][4] Interest in these molecules has grown due to their potential as therapeutic agents and biomarkers for various diseases.[1][2][3] Accurate quantification of these low-concentration endogenous analytes is crucial but challenging due to matrix effects and potential for low recovery.[1] Previously published methods often included this compound as part of larger lipidomic panels, which could compromise sensitivity and selectivity.[1][2][3] This application note provides a targeted, validated HPLC-MS/MS method specifically for this compound, ensuring high recovery and accurate quantification.[1][2][3]

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

Protocols

Sample Preparation

This protocol is adapted from the method described by Karin et al. (2023).[1]

Materials:

-

Brain tissue or plasma samples

-

Internal Standard (ISTD): Arachidonoyl glycine-d8 (AraGly-d8)

-

Extraction Solvent: 2:1 Chloroform:Methanol with 2 mM Phenylmethylsulfonyl fluoride (PMSF)

-

1 N Hydrochloric Acid (HCl)

-

0.73% w/v Sodium Chloride (NaCl)

-

Chloroform

-

Acetone

-

Methanol

Procedure for Brain Tissue:

-

Homogenize brain tissue in an appropriate buffer.

-

To the homogenate, add 300 µL of 0.73% w/v NaCl and 50 pmol of AraGly-d8 ISTD.[1]

-

Add 1,400 µL of the extraction solvent and 50 µL of 1 N HCl.[1]

-

Vortex for 1 minute and centrifuge at 3,000 rpm for 10 minutes at 4°C.[1]

-

Collect the lower organic layer.

-

Re-extract the aqueous layer twice more with 800 µL of chloroform each time, vortexing and centrifuging as before.[1]

-

Pool all organic layers and dry under a stream of nitrogen at room temperature.[1]

-

For protein precipitation, add 100 µL of chloroform, vortex, then add 1,000 µL of acetone.[1]

-

Vortex, centrifuge, and transfer the supernatant to a new tube.[1]

-

Dry the supernatant and reconstitute the residue in 50 µL of methanol for analysis.[1]

Procedure for Plasma:

-

Vortex plasma samples and transfer a 25 µL aliquot to a tube.

-

Add 1,400 µL of 2:1 chloroform:methanol with 2 mM PMSF, 50 µL of 1 N HCl, 150 µL deionized water, 300 µL 0.73% NaCl, and 50 pmol of AraGly-d8.[1]

-

Follow steps 4-10 from the brain tissue protocol.

HPLC-MS/MS Analysis

Instrumentation:

-

HPLC system coupled with a tandem mass spectrometer.

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | Zorbax XDB C18 (4.6 x 75 mm, 3.5 µm)[1] |

| Mobile Phase A | Water with 13 mM ammonium acetate and 1% formic acid[1] |

| Mobile Phase B | Acetonitrile[1] |

| Flow Rate | 1 mL/min[1] |

| Column Temperature | 40 °C[1] |

| Injection Volume | 4 µL[1] |

| Gradient | Start at 50% B, ramp to 100% B over 10 min, hold for 2.4 min, return to 50% B in 0.1 min, hold for 2.5 min.[1] |

| Total Run Time | 15 min[1] |

Mass Spectrometry Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Source Temperature | 700°C[1] |

| Monitored Transitions | Specific precursor-to-product ion transitions for this compound and the ISTD should be optimized on the specific instrument used. |

Data Analysis and Quantification

-

An eight-point calibration curve is prepared using a substitute matrix (e.g., deionized water with an ethanolic stock solution).[1]

-

The calibration curve for this compound typically ranges from 0.1 to 50 pmol.[1]

-

Quantification is performed by integrating the peak areas of the analyte and the internal standard.

-

The concentration of this compound in the samples is determined from the calibration curve.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described method.

Table 1: Method Validation Parameters

| Parameter | Result |

| Recovery | > 90%[1][2][3] |

| Bias and Precision | Within ±20%[1][2][3] |

| Calibration Curve Range (this compound) | 0.1–50 pmol[1] |

Table 2: this compound Concentrations in Mouse Tissues

| Sample Type | Condition | Concentration (pmol/g or pmol/mL ± SD) |

| Whole Brain | Vehicle | 1.6 ± 1.4 pmol/g[1] |

| Whole Brain | 60 mg/kg this compound (i.p.) | 379 ± 100 pmol/g[1] |

| Plasma | Vehicle | Below Limit of Quantification[1] |

| Plasma | 60 mg/kg this compound (i.p.) | 8,400 ± 3,500 pmol/mL[1] |

Signaling Pathway Context

This compound is part of the broader family of N-acyl amino acids, which are involved in lipid signaling. These molecules can interact with various cellular targets to modulate physiological responses.

This compound is synthesized from oleic acid (as Oleoyl-CoA) and alanine.[5] It is known to exert its biological effects by interacting with targets such as G protein-coupled receptors (GPCRs) and peroxisome proliferator-activated receptor alpha (PPARα), thereby influencing processes like energy homeostasis and neurobiological reward mechanisms.[4]

Conclusion

The HPLC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantification of this compound in biological samples. This method is well-suited for researchers in pharmacology, neuroscience, and drug development who are investigating the roles of this important lipid mediator. The high recovery and precision of the assay ensure reliable data for pharmacokinetic and mechanistic studies.[1][2][3]

References

- 1. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and this compound in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High-performance liquid chromatography-tandem mass spectrometry method for the analysis of N-oleoyl glycine and this compound in brain and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy this compound [smolecule.com]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vivo Administration of N-oleoyl Alanine

These application notes provide detailed protocols for the in vivo administration of N-oleoyl alanine (OlAla) to rodent models. The information is intended for researchers, scientists, and drug development professionals investigating the physiological effects of this endogenous N-acyl amino acid.

Introduction

This compound (OlAla) is an endogenous lipid signaling molecule that has garnered significant interest for its potential therapeutic effects, particularly in the context of addiction and withdrawal.[1][2] Structurally similar to other bioactive lipids like oleoylethanolamide (OEA), OlAla has been shown to modulate various physiological processes. In vivo studies have demonstrated its efficacy in attenuating symptoms of opioid and nicotine withdrawal, as well as reducing alcohol self-administration.[1][2][3][4] These effects are believed to be mediated, at least in part, through the activation of peroxisome proliferator-activated receptor-alpha (PPARα) and weak inhibition of fatty acid amide hydrolase (FAAH).[2][5]

Data Presentation

The following tables summarize quantitative data from in vivo studies involving this compound administration.

Table 1: Effects of Oral this compound on Morphine Withdrawal-Induced Conditioned Place Aversion in Rats

| Treatment Group | Dose (mg/kg) | Time Spent on Morphine-Paired Floor (seconds) |

| Vehicle | 0 | Significantly less than saline-paired floor |

| This compound | 5 | Significantly less than saline-paired floor |

| This compound | 20 | No significant difference from saline-paired floor |

Data adapted from a study on acute naloxone-precipitated morphine withdrawal.[1]

Table 2: Effects of Oral this compound on Somatic Signs of Heroin Withdrawal in Rats

| Treatment Group | Dose (mg/kg) | Abdominal Contractions (count) | Diarrhea (instances) |

| Heroin + Vehicle | 0 | Increased | Increased |

| Heroin + this compound | 5 | Significantly Reduced | Significantly Reduced |

| Heroin + this compound | 20 | No significant effect | No significant effect |

| Heroin + this compound | 40 | No significant effect | No significant effect |

| Heroin + this compound | 80 | No significant effect | No significant effect |

Data adapted from a study on naloxone-precipitated withdrawal from chronic heroin exposure.[1]

Table 3: Effects of Intraperitoneal this compound on Alcohol Self-Administration in Mice

| Treatment Group | Dose (mg/kg) | Ethanol Intake (g/kg) | Ethanol Preference (%) |

| Vehicle | 0 | Baseline | Baseline |

| This compound | 60 | Significantly Reduced | Significantly Reduced |

Data adapted from a study on intermittent access to ethanol in a 2-bottle choice procedure.[3][4]

Experimental Protocols

Protocol 1: Oral Administration of this compound in Rats for Opioid Withdrawal Studies

1. Materials and Reagents:

-

This compound (OlAla)

-

Ethanol (100%)

-

Tween 80

-

Physiological saline (0.9% NaCl)

-

Nitrogen gas supply

-

Oral gavage needles (stainless steel, ball-tipped)

-

Syringes

2. Preparation of this compound Formulation:

-

Dissolve the desired amount of OlAla in ethanol.

-

Add Tween 80 to the solution. A common ratio is a 1:1 mixture of ethanol and Tween 80.

-

Evaporate the ethanol using a gentle stream of nitrogen gas.

-

Add physiological saline to the remaining Tween 80/OlAla mixture to achieve the final desired concentration. A typical final vehicle composition is a 1:9 ratio of Tween 80 to saline.[1][5]

-

For example, to prepare a 20 mg/mL solution for a 1 mL/kg administration volume, dissolve 20 mg of OlAla per mL of the final vehicle.

-

Vortex the solution thoroughly to ensure a homogenous suspension.

3. Animal Model:

-

Male Sprague-Dawley rats are a commonly used model.[5]

4. Administration Procedure:

-

Administer the prepared OlAla solution or vehicle via oral gavage at a volume of 1 mL/kg body weight.[1]

-

The timing of administration will depend on the specific experimental design (e.g., 15-30 minutes prior to the induction of withdrawal).

Protocol 2: Intraperitoneal Administration of this compound in Mice for Nicotine and Alcohol-Related Studies

1. Materials and Reagents:

-

This compound (OlAla)

-

Vehicle solution (e.g., saline, or a mixture of ethanol, Tween 80, and saline as described in Protocol 1).

2. Preparation of this compound Solution:

-

Prepare the OlAla solution in the chosen vehicle at the desired concentration. For example, doses of 5, 15, and 30 mg/kg have been used in nicotine studies[2], and 60 mg/kg has been used in alcohol self-administration studies.[3][4]

3. Animal Model:

4. Administration Procedure:

-

Inject the prepared OlAla solution or vehicle intraperitoneally (i.p.).

-

The injection volume is typically 10 mL/kg body weight for mice.

-

Administer the solution 15-30 minutes prior to the behavioral test or substance administration.[2]

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound

Caption: Proposed signaling mechanism of this compound.

Experimental Workflow for In Vivo this compound Administration

Caption: Generalized workflow for an in vivo this compound experiment.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound attenuates Nicotine Reward and Spontaneous Nicotine Withdrawal in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-oleoyl glycine and this compound attenuate alcohol self-administration and preference in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | N-Oleoylglycine and N-Oleoylalanine Do Not Modify Tolerance to Nociception, Hyperthermia, and Suppression of Activity Produced by Morphine [frontiersin.org]

Application Notes and Protocols for Conditioned Place Preference Assay Using N-oleoyl Alanine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing N-oleoyl alanine in conditioned place preference (CPP) and conditioned place aversion (CPA) assays. This document is intended to guide researchers in designing and executing experiments to evaluate the motivational effects of this compound in the context of substance abuse and withdrawal.

Introduction

This compound (OlAla) is an endogenous N-acyl amino acid, structurally similar to the endocannabinoid-like molecule N-oleoyl glycine (OlGly)[1]. It has garnered significant interest for its potential therapeutic effects in addiction and withdrawal.[1][2] Research suggests that this compound can modulate the rewarding effects of drugs of abuse and alleviate the aversive states associated with withdrawal.[1][2] The conditioned place preference (CPP) paradigm is a widely used preclinical model to assess the rewarding or aversive properties of drugs and other stimuli[3][4]. By pairing a specific environment with a substance, researchers can measure the motivational value of that substance by observing the animal's preference for the drug-paired environment in a drug-free state[3][5].

Data Presentation

The following tables summarize the quantitative data from key studies investigating the effects of this compound in conditioned place preference and related behavioral assays.

Table 1: Effect of this compound on Nicotine-Induced Conditioned Place Preference in Mice

| Treatment Group | Dose of this compound (mg/kg, i.p.) | Nicotine Dose (mg/kg, s.c.) | CPP Score (Difference in time spent in drug-paired chamber, seconds) | Outcome |

| Vehicle + Saline | 0 | 0 | Not specified, serves as baseline | No preference |

| Vehicle + Nicotine | 0 | 0.5 | Significant increase from baseline | Nicotine induces CPP |

| This compound + Nicotine | 5 | 0.5 | No significant difference from Vehicle + Nicotine | Ineffective at this dose |

| This compound + Nicotine | 15 | 0.5 | No significant difference from Vehicle + Nicotine | Ineffective at this dose |

| This compound + Nicotine | 30 | 0.5 | Significant reduction compared to Vehicle + Nicotine | Attenuates nicotine-induced CPP [1][6] |

Note: The study by Karin et al. (2024) demonstrated that 30 mg/kg of this compound was effective in preventing nicotine-induced CPP. The effect was found to be independent of PPARα activation.[1][7]

Table 2: Effect of Orally Administered this compound on Morphine Withdrawal-Induced Conditioned Place Aversion in Rats

| Treatment Group | Dose of this compound (mg/kg, oral) | Morphine Dose (mg/kg, s.c.) | Naloxone Dose (mg/kg, s.c.) | Place Aversion Score (Difference in time spent in withdrawal-paired chamber, seconds) | Outcome |

| Vehicle | 0 | 20 | 1 | Significant decrease from baseline | Morphine withdrawal induces CPA |

| This compound | 5 | 20 | 1 | No significant difference from Vehicle | Ineffective at this dose |

| This compound | 20 | 20 | 1 | Significant increase compared to Vehicle | Blocks morphine withdrawal-induced CPA [2][8] |

Table 3: Effect of this compound on Alcohol Self-Administration and Preference in Mice

| Treatment Group | Dose of this compound (mg/kg, i.p.) | Outcome on Alcohol Intake | Outcome on Alcohol Preference |

| Vehicle | 0 | Baseline intake and preference | Baseline intake and preference |

| This compound | 60 | Significantly reduced | Significantly reduced [9][10][11] |

Experimental Protocols

Protocol 1: Nicotine-Induced Conditioned Place Preference Assay in Mice